7-(Trifluoromethyl)-1-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

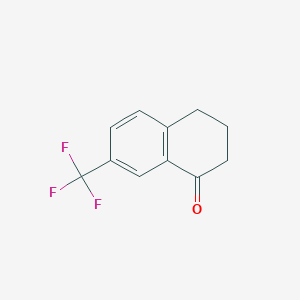

Structure

2D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJWQWRIRONTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(F)(F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437521 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54752-50-0 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone (CAS: 54752-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1-tetralone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structural features, particularly the presence of a trifluoromethyl group on the aromatic ring, impart desirable physicochemical properties to its derivatives, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.

The tetralone scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF₃) group at the 7-position significantly enhances the lipophilicity and metabolic stability of derivative compounds. This is a key strategy in modern drug design to improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 54752-50-0 | [1][2] |

| Molecular Formula | C₁₁H₉F₃O | [1][2] |

| Molecular Weight | 214.18 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| IUPAC Name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | [2] |

| Synonyms | 7-Trifluoromethyl-α-tetralone, 3,4-Dihydro-7-(trifluoromethyl)-1(2H)-naphthalenone | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(3-(trifluoromethyl)phenyl)butanoic acid. This reaction involves the cyclization of the butanoic acid derivative in the presence of a strong acid catalyst to form the tetralone ring system.

Reaction Pathway

The synthesis begins with the preparation of 4-(3-(trifluoromethyl)phenyl)butanoic acid, which is then cyclized.

Caption: General reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Starting Material: 4-(3-(Trifluoromethyl)phenyl)butanoic acid

Reagents and Solvents:

-

Polyphosphoric acid (PPA) or Triflic acid (TfOH)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(3-(trifluoromethyl)phenyl)butanoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in an appropriate volume of an inert solvent like dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly add the strong acid catalyst (e.g., polyphosphoric acid, 10-20 eq by weight, or triflic acid, 1-2 eq) to the stirred solution. The addition should be done cautiously to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, the expected characteristic signals are outlined below based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by the trifluoromethyl group. Aliphatic protons of the cyclohexanone ring will appear as multiplets in the upfield region. |

| ¹³C NMR | Aromatic carbons will show distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbonyl carbon will have a characteristic downfield shift. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of an aromatic trifluoromethyl group. |

| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-F stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound. Fragmentation patterns may show the loss of CO and other characteristic fragments. |

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the ketone functional group and the activated methylene protons at the C2 position. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the carbonyl group.

Reactions at the Carbonyl Group

The ketone can undergo a variety of standard transformations, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be used to introduce an amino group, a common step in the synthesis of pharmacologically active compounds.

-

Wittig Reaction: Reaction with a phosphonium ylide can be used to form an exocyclic double bond at the C1 position.

Reactions at the α-Position (C2)

The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2 position.

Caption: General workflow for the α-functionalization of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of the final compounds.

Central Nervous System (CNS) Agents

Derivatives of 2-aminotetralins are well-known for their activity as ligands for dopamine and serotonin receptors. This compound can serve as a key intermediate in the synthesis of novel aminotetralin derivatives for the potential treatment of neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia.[4] The trifluoromethyl group can modulate the receptor binding affinity and selectivity of these compounds.

Anti-inflammatory and Anticancer Agents

The tetralone core is present in a number of natural products and synthetic compounds with anti-inflammatory and anticancer properties. For instance, certain tetralone derivatives have been shown to act as inhibitors of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine.[5] By serving as a scaffold for the synthesis of new derivatives, this compound could lead to the discovery of novel anti-inflammatory and anticancer agents.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable method. The presence of the trifluoromethyl group offers significant advantages in drug design, often leading to compounds with improved biological activity and pharmacokinetic profiles. The reactivity of the tetralone core allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery programs targeting a variety of diseases.

References

- 1. Tetralone synthesis [organic-chemistry.org]

- 2. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]

physical and chemical properties of 7-(Trifluoromethyl)-1-tetralone

An In-depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone

Introduction: The Strategic Importance of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric bulk, high electronegativity, and metabolic stability that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound is a prime exemplar of a building block that leverages these properties. As a derivative of the privileged 1-tetralone structure—a core component in numerous natural products and pharmaceuticals—this compound serves as a critical intermediate for synthesizing novel therapeutics ranging from anticancer to antidepressant agents.[3][4][5]

This guide provides an in-depth technical overview of this compound, designed for researchers, synthetic chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties, offer field-proven insights into its application, and provide validated protocols for its handling and characterization.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental physical and chemical characteristics of this compound is the first step toward its effective utilization in a research and development setting. These properties dictate everything from appropriate solvent selection and reaction conditions to storage and handling protocols.

Key Property Summary

The essential physicochemical data for this compound (CAS RN: 54752-50-0) are summarized in the table below.[6] This data provides a quantitative foundation for experimental design.

| Property | Value | Source |

| IUPAC Name | 7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | PubChem[7] |

| CAS Number | 54752-50-0 | ChemicalBook[6][8] |

| Molecular Formula | C₁₁H₉F₃O | PubChem[7] |

| Molecular Weight | 214.18 g/mol | PubChem[7] |

| Appearance | Off-white solid | ChemicalBook[6] |

| Boiling Point | 269.7 ± 40.0 °C (at 760 Torr) | ChemicalBook[8] |

| Storage Temperature | 2-8°C | ChemicalBook[6] |

Structural and Solubility Insights

The molecule's structure consists of a bicyclic tetralone core with a trifluoromethyl group at the C7 position of the aromatic ring. The CF₃ group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic system and the reactivity of the ketone.[2]

-

Solubility Profile: While precise quantitative data is not widely published, based on its structure—a largely nonpolar hydrocarbon framework with a polar ketone group—this compound is expected to be insoluble in water but soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. The highly lipophilic nature of the CF₃ group (Hansch π value of +0.88) further reduces its aqueous solubility while enhancing its solubility in nonpolar media.[2] This is a critical consideration for designing reaction mixtures, purification schemes, and formulation studies.

Section 2: Spectroscopic Characterization Protocol

Accurate characterization is a self-validating system; it confirms the identity and purity of the material, ensuring the reliability of downstream experiments. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (~7.5-8.2 ppm): Three protons will be present on the substituted benzene ring. The strong electron-withdrawing effect of the CF₃ group will cause the adjacent protons to shift downfield. The proton at C8, being ortho to the carbonyl group, will likely be the most deshielded.

-

Aliphatic Region (~2.2-3.1 ppm): The spectrum will show two triplets corresponding to the two methylene groups (-CH₂-) of the cyclohexanone ring. The protons at C2 (α to the carbonyl) will appear as a triplet around 2.7 ppm, while the protons at C3 will be a multiplet around 2.2 ppm. The protons at C4, being benzylic, will appear as a triplet around 3.0 ppm.

-

-

¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbonyl carbon (C1) will be significantly downfield (~195-200 ppm). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This experiment is crucial for confirming the presence of the trifluoromethyl group. It will show a sharp singlet around -63 ppm (relative to CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band will be observed in the range of 1680-1700 cm⁻¹ , characteristic of an aryl ketone.

-

C-F Stretch: Strong absorption bands will be present in the 1100-1350 cm⁻¹ region, indicative of the C-F bonds of the trifluoromethyl group.

-

Ar-H Stretch: Aromatic C-H stretching will appear as a series of weaker bands above 3000 cm⁻¹ .

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its tetralone core, modulated by the electronic influence of the CF₃ group.[9]

Key Reaction Sites

-

The Carbonyl Group (C1): The ketone is susceptible to nucleophilic attack, making it a handle for reactions like reductions (to form the corresponding alcohol), Grignard reactions, and Wittig olefinations.

-

The α-Methylene Group (C2): The protons on the carbon adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, and other C-C bond-forming reactions.[9]

-

The Aromatic Ring: The electron-withdrawing nature of both the ketone and the CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SₙAr) could be possible under specific conditions if a suitable leaving group were present on the ring.

The presence of the CF₃ group enhances the metabolic stability of molecules derived from this scaffold. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This is a highly desirable feature in drug candidates, as it can lead to an increased half-life and improved bioavailability.[2]

Section 4: Experimental Workflow: Synthesis and Purification

A common and robust method for synthesizing tetralones is via an intramolecular Friedel-Crafts acylation.[5][10] This workflow provides a reliable route to the target compound.

Conceptual Synthesis Workflow

The diagram below outlines the logical flow from a commercially available starting material to the purified final product.

Caption: High-level workflow for the synthesis and purification of this compound.

Step-by-Step Purification Protocol: Column Chromatography

This protocol is a self-validating system; successful execution will yield a product with the expected spectroscopic characteristics described in Section 2.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude oil). To do this, dissolve the crude oil in a minimal amount of dichloromethane (DCM), add the silica, and then remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

-

Column Packing: Prepare a silica gel column using a nonpolar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The column diameter and length should be chosen based on the scale of the reaction (a 10:1 to 20:1 ratio of silica gel to crude product mass is a good starting point).

-

Loading: Carefully add the prepared silica-adsorbed crude product to the top of the packed column.

-

Elution: Begin eluting the column with the nonpolar solvent system. Monitor the fractions being collected using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

-

Gradient Increase: Gradually increase the polarity of the eluting solvent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the desired product from the column. The tetralone product is more polar than nonpolar impurities and will elute as the solvent polarity increases.

-

Fraction Pooling & Analysis: Combine the fractions that contain the pure product (as determined by TLC).

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as an off-white solid.[6]

-

Validation: Confirm the purity and identity of the final product using NMR and IR spectroscopy as detailed in Section 2.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]

- 7. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 10. Tetralone synthesis [organic-chemistry.org]

7-(Trifluoromethyl)-1-tetralone molecular weight and formula

An In-depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and pivotal role in the development of novel therapeutics, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Fluorinated Scaffold

This compound is a synthetic organic compound featuring a tetralone core functionalized with a trifluoromethyl (CF3) group. The tetralone scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including anticancer and antidepressant agents. The incorporation of the trifluoromethyl group is a widely used strategy in modern drug design to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2][3] This unique combination makes this compound a highly valuable intermediate for creating complex molecules in the pursuit of new pharmaceuticals.[4]

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H9F3O | [5][6] |

| Molecular Weight | 214.18 g/mol | [5] |

| Appearance | Off-white solid | [6] |

| Boiling Point | 269.7 ± 40.0 °C at 760 Torr | [7] |

| CAS Number | 54752-50-0 | [6][7] |

| IUPAC Name | 7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | [5] |

| Synonyms | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, 7-Trifluoromethyl-α-tetralone | [5][6] |

Molecular Structure:

The structure of this compound consists of a bicyclic aromatic ketone with the trifluoromethyl group attached to the benzene ring.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

Spectroscopic Data for 7-(Trifluoromethyl)-1-tetralone: An In-depth Technical Guide

Introduction

7-(Trifluoromethyl)-1-tetralone is a fluorinated derivative of 1-tetralone, a bicyclic aromatic ketone. The introduction of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety and a common pharmacophore, can significantly influence the molecule's chemical and biological properties. This makes this compound a valuable intermediate in the synthesis of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from analogous structures to offer a robust interpretation of the expected spectroscopic features. The methodologies described herein represent standard, validated protocols for the acquisition of such data.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

-

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8 | 8.25 | d | 8.2 | 1H |

| H6 | 7.80 | s | - | 1H |

| H5 | 7.65 | d | 8.2 | 1H |

| H4 | 3.10 | t | 6.1 | 2H |

| H2 | 2.70 | t | 6.5 | 2H |

| H3 | 2.20 | m | - | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.5 - 8.3 ppm): The aromatic region displays three distinct signals corresponding to the three protons on the benzene ring.

-

The proton at the C8 position (H8) is deshielded by the anisotropic effect of the carbonyl group and is expected to appear as a doublet at the lowest field (~8.25 ppm) due to coupling with H5.

-

The proton at C6 (H6) is adjacent to the trifluoromethyl group, which is strongly electron-withdrawing. This will cause a significant downfield shift. Due to its meta-relationship with the other aromatic protons, it is predicted to appear as a singlet or a finely split multiplet around 7.80 ppm.

-

The proton at C5 (H5) will be a doublet due to coupling with H8, appearing around 7.65 ppm.

-

-

Aliphatic Region (2.0 - 3.2 ppm): The aliphatic region shows three signals corresponding to the three methylene groups.

-

The protons at C4, adjacent to the aromatic ring, are expected to be a triplet around 3.10 ppm.

-

The protons at C2, alpha to the carbonyl group, are also deshielded and will likely appear as a triplet around 2.70 ppm.

-

The protons at C3, in the beta position to the carbonyl, will be the most shielded of the aliphatic protons and are predicted to be a multiplet around 2.20 ppm, arising from coupling to both H2 and H4 protons.

-

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 125 MHz is summarized below.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 197.5 |

| C8a | 145.0 |

| C4a | 133.0 |

| C7 | 131.5 (q, J ≈ 32 Hz) |

| C5 | 130.0 |

| C8 | 128.5 |

| C6 | 125.0 (q, J ≈ 4 Hz) |

| C(CF₃) | 123.5 (q, J ≈ 272 Hz) |

| C4 | 39.0 |

| C2 | 30.0 |

| C3 | 23.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Downfield Region (> 100 ppm):

-

The carbonyl carbon (C1) is the most deshielded, appearing at approximately 197.5 ppm.

-

The aromatic carbons show distinct signals. The quaternary carbons C8a and C4a are expected around 145.0 and 133.0 ppm, respectively.

-

The carbon bearing the trifluoromethyl group (C7) will appear as a quartet due to coupling with the three fluorine atoms, with a predicted chemical shift around 131.5 ppm.

-

The trifluoromethyl carbon itself will also be a quartet with a very large coupling constant, appearing around 123.5 ppm.

-

The remaining aromatic CH carbons (C5, C8, and C6) are predicted to have chemical shifts in the range of 125-130 ppm. The C6 carbon, being in close proximity to the CF₃ group, may also exhibit a small quartet splitting.

-

-

Upfield Region (< 50 ppm):

-

The three aliphatic methylene carbons (C4, C2, and C3) are found in the upfield region, with predicted chemical shifts around 39.0, 30.0, and 23.0 ppm, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of this compound in a volatile solvent like dichloromethane.

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (aryl ketone) stretch |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch (multiple bands) |

| ~1250 | Strong | Aryl-C stretch |

Interpretation of the IR Spectrum:

-

The most prominent feature in the IR spectrum will be the strong absorption band for the carbonyl (C=O) stretch of the aryl ketone, expected around 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical saturated ketone.

-

The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹.

-

The aliphatic C-H stretching vibrations from the methylene groups will appear as medium intensity bands just below 3000 cm⁻¹.

-

A series of strong absorption bands between 1350 and 1100 cm⁻¹ will be characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

The aromatic C=C stretching vibrations will give rise to medium intensity bands around 1600 and 1475 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

Method: Electron Ionization (EI) Mass Spectrometry

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 400.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 214.06 (Calculated for C₁₁H₉F₃O⁺)[1]

-

Major Predicted Fragments:

| m/z | Predicted Fragment Ion | Proposed Loss |

| 186 | [M - CO]⁺ | Loss of carbon monoxide |

| 185 | [M - CHO]⁺ | Loss of a formyl radical |

| 167 | [M - CO - F]⁺ | Loss of CO and a fluorine atom |

| 145 | [C₈H₆F]⁺ | Further fragmentation |

| 117 | [C₇H₄F]⁺ | Further fragmentation |

Interpretation of the Mass Spectrum:

The electron ionization mass spectrum of this compound is expected to show a distinct molecular ion peak at m/z 214. The fragmentation pattern will be influenced by the stability of the aromatic system and the presence of the carbonyl and trifluoromethyl groups.

Caption: Key predicted fragmentation pathways for this compound in EI-MS.

A primary fragmentation pathway is likely the loss of a neutral carbon monoxide molecule from the molecular ion to give a fragment at m/z 186. Another common fragmentation for tetralones is a retro-Diels-Alder reaction, leading to the loss of ethene and also resulting in a fragment at m/z 186. The loss of the trifluoromethyl radical would lead to a fragment at m/z 145. Further fragmentation of these primary ions will lead to the other observed peaks in the spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected NMR, IR, and MS spectra, along with standard experimental protocols, serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important fluorinated intermediate. While the data presented is based on predictive models, it provides a strong foundation for the interpretation of experimental results and will aid in the unambiguous identification of this compound.

References

The Ascendant Therapeutic Potential of Trifluoromethylated Tetralones: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated moieties, the trifluoromethyl (CF3) group has emerged as a particularly powerful tool for modulating the physicochemical and biological properties of drug candidates. When appended to the privileged tetralone framework—a core structure found in numerous natural products and synthetic drugs—the resulting trifluoromethylated tetralones exhibit a compelling spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of trifluoromethylated tetralones, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the significant anticancer and antimicrobial potential of this compound class, supported by quantitative data, detailed experimental protocols, and a discussion of structure-activity relationships.

Introduction: The Strategic Convergence of the Trifluoromethyl Group and the Tetralone Scaffold

The tetralone scaffold, a bicyclic aromatic ketone, is a well-established pharmacophore present in a variety of biologically active molecules, including anticancer agents and compounds with effects on the central nervous system.[1] Its rigid structure provides a defined orientation for pendant functional groups, facilitating interactions with biological targets. The introduction of a trifluoromethyl group can profoundly enhance the therapeutic potential of the tetralone core. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can improve a molecule's target binding affinity, membrane permeability, and resistance to metabolic degradation.[2] This strategic combination has led to the emergence of trifluoromethylated tetralones as a promising class of compounds with diverse and potent biological activities.

Synthesis of Trifluoromethylated Tetralones: A Generalized Approach

The synthesis of trifluoromethylated tetralones can be achieved through several synthetic routes. A common and effective strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted arylalkyl acid chloride.[3] This method allows for the construction of the tetralone core in a single, efficient step. The trifluoromethyl group can be introduced either on the aromatic ring of the starting material or on the alkyl chain.

Below is a generalized, representative protocol for the synthesis of a trifluoromethylated tetralone, synthesized from various reported procedures for tetralone and trifluoromethylated compound synthesis.[3][4][5][6]

Experimental Protocol: Synthesis of a Representative Trifluoromethylated Tetralone

Step 1: Preparation of the Arylalkyl Carboxylic Acid

-

To a solution of a trifluoromethyl-substituted benzene derivative in a suitable solvent (e.g., dichloromethane), add succinic anhydride and a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding ice-cold water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Step 2: Reduction of the Ketone

-

Dissolve the keto-acid from Step 1 in a suitable solvent (e.g., ethanol).

-

Add a reducing agent (e.g., sodium borohydride) in portions at 0 °C.

-

Stir the reaction at room temperature until the reduction is complete.

-

Acidify the reaction mixture and extract the product.

-

Purify the resulting arylalkyl carboxylic acid by column chromatography.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Treat the purified arylalkyl carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

-

In a separate flask, prepare a solution of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at 0 °C.

-

Add the acid chloride solution dropwise to the Lewis acid suspension.

-

Stir the reaction mixture at room temperature until cyclization is complete.

-

Carefully quench the reaction with ice-water and extract the trifluoromethylated tetralone.

-

Purify the final product by column chromatography.

References

- 1. Tetralone synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Tetralone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Tetralone Scaffold as a Privileged Structure in Medicinal Chemistry

The tetralone scaffold, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the synthesis of a wide array of biologically active compounds.[1] Its inherent structural features and amenability to chemical modification have made it a cornerstone in the development of therapeutics targeting a diverse range of diseases.[2] From established pharmaceuticals to novel investigational agents, tetralone derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, neurodegenerative disorders, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the current landscape of tetralone-based drug discovery, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic efficacy.

Anticancer Applications: Targeting Cell Proliferation and Survival Pathways

Tetralone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent antiproliferative activity against various cancer cell lines.[1] The underlying mechanisms are often multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and cellular metabolism.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A significant body of research indicates that the anticancer effects of many tetralone derivatives are mediated through the induction of apoptosis, or programmed cell death. For instance, certain tetralone-sulfonamide hybrids have been shown to trigger an apoptotic cascade in breast cancer cells (MCF-7), leading to cell cycle arrest at the G2/M phase. This activity is associated with the modulation of key apoptotic proteins such as Bcl-2 and caspases.

Another critical target for anticancer tetralone derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain tetralone derivatives have been shown to possess anti-NF-κB potential, thereby inhibiting the pro-survival signaling that contributes to tumor growth and resistance to therapy.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of tetralone derivatives is highly dependent on the nature and position of substituents on the tetralone core and any appended moieties. For example, the incorporation of heterocyclic rings, such as pyrazoline and pyridine, has been shown to enhance cytotoxic activity against human tumor cell lines, including cervical (HeLa) and breast (MCF-7) cancer cells.[4][5] Specifically, 2,6-dihaloarylchalcone derivatives of tetralin have demonstrated potent antitumor activity.[5]

Experimental Workflow: Evaluating Anticancer Efficacy

The in vitro evaluation of the anticancer potential of tetralone derivatives typically involves a series of well-established assays to determine their effects on cell viability, proliferation, and the induction of apoptosis.

Caption: A streamlined workflow for the synthesis and in-vitro evaluation of anticancer tetralone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Applications: Combating Neurodegenerative Diseases

Tetralone derivatives have shown considerable promise in the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in neurotransmitter metabolism and to modulate signaling pathways that protect neurons from damage.

Mechanism of Action: Inhibition of MAO and Acetylcholinesterase

A primary mechanism of action for the neuroprotective effects of tetralone derivatives is the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform.[9][10] MAO-B is responsible for the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[9] Structure-activity relationship studies have shown that substitution at the C7 position of the α-tetralone moiety with arylalkyloxy groups leads to high-potency MAO-B inhibitors.[9]

In the context of Alzheimer's disease, tetralone derivatives have been developed as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[11] By inhibiting AChE, these compounds increase acetylcholine levels, which can improve cognitive function. Some α,β-unsaturated carbonyl-based tetralone derivatives have demonstrated potent dual inhibitory activity against both MAO-B and AChE, making them attractive multifunctional agents for Alzheimer's treatment.[11]

Signaling Pathways in Neuroprotection

Beyond enzyme inhibition, the neuroprotective effects of some compounds are mediated through the activation of pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[12][13] These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.

Caption: Simplified diagram of neuroprotective signaling pathways activated by tetralone derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used method for measuring AChE activity and screening for its inhibitors.[1]

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.[1] Prepare a stock solution of the tetralone derivative in DMSO and make serial dilutions.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the AChE enzyme solution, and the tetralone derivative solution (or buffer for the control) to the respective wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[1]

-

Reaction Initiation: Add the ATCI and DTNB solutions to all wells to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.[14]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition relative to the control. Calculate the IC50 value.

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, and tetralone derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[3]

Mechanism of Action: Inhibition of MIF Tautomerase and NF-κB

One of the key mechanisms of the anti-inflammatory action of certain tetralone derivatives is the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity.[1] MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response. By inhibiting its enzymatic activity, tetralone derivatives can attenuate macrophage activation and the production of pro-inflammatory cytokines.

Furthermore, as mentioned in the anticancer section, the inhibition of the NF-κB signaling pathway is a critical anti-inflammatory mechanism.[3] By preventing the activation of NF-κB, tetralone derivatives can suppress the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[15]

Caption: Inhibition of the canonical NF-κB signaling pathway by tetralone derivatives.

Experimental Protocol: NF-κB Activation Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the effect of tetralone derivatives on NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment: Culture RAW 264.7 cells in a suitable medium. Pre-treat the cells with various concentrations of the tetralone derivative for a specific time before stimulating with LPS (e.g., 100 ng/mL) for a defined period (e.g., 30-60 minutes).

-

Nuclear Extraction: After stimulation, harvest the cells and perform nuclear extraction to isolate the nuclear proteins.

-

Western Blotting for p65: Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to horseradish peroxidase.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the levels of nuclear p65, which is indicative of NF-κB activation.[11]

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Tetralone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][16]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

A key mode of antibacterial action for some tetralone derivatives, particularly those containing an aminoguanidinium moiety, is the disruption of the bacterial cell membrane. These compounds can induce membrane depolarization, leading to a loss of membrane integrity and ultimately cell death.[17] Molecular docking studies have also suggested that some of these derivatives may target dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism.[17]

Furthermore, certain tetralone derivatives have shown the ability to reverse multidrug resistance in bacteria like Escherichia coli by inhibiting ATP-dependent efflux pumps.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of tetralone derivatives is significantly influenced by their structural features. For instance, aminoguanidine-tetralone derivatives have shown potent activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus.[2] The nature of the substituent on the carbonyl moiety of functionalized α-tetralones also impacts their antifungal activity.[16]

Experimental Protocol: Bacterial Membrane Depolarization Assay

This assay utilizes a voltage-sensitive dye, such as DiSC3(5), to monitor changes in the bacterial membrane potential.[18]

-

Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase, then harvest and wash the cells.

-

Dye Loading: Resuspend the bacterial cells in a suitable buffer containing the voltage-sensitive dye and incubate to allow the dye to accumulate in the polarized membranes.

-

Baseline Measurement: Transfer the cell suspension to a cuvette or a 96-well plate and measure the baseline fluorescence.

-

Compound Addition: Add the tetralone derivative at various concentrations to the cell suspension.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the dye to be released, resulting in an increase in fluorescence.[16][19]

-

Data Analysis: Plot the fluorescence intensity over time to observe the kinetics of membrane depolarization.

Synthesis of Tetralone Derivatives: The Claisen-Schmidt Condensation

A common and versatile method for the synthesis of α,β-unsaturated tetralone derivatives (chalcones) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a tetralone with an aromatic aldehyde.[20]

General Protocol for Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve the tetralone and the aromatic aldehyde in a suitable solvent, such as ethanol.

-

Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.[20]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.[12]

Conclusion and Future Perspectives

Tetralone derivatives represent a highly valuable and versatile scaffold in the pursuit of novel therapeutics. Their demonstrated efficacy across a spectrum of diseases, coupled with their synthetic tractability, positions them as a continuing focus of drug discovery and development efforts. Future research will likely concentrate on the design and synthesis of novel tetralone libraries with enhanced potency and selectivity for their respective biological targets. A deeper understanding of their mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation tetralone-based drugs. Furthermore, the exploration of novel therapeutic applications for this privileged scaffold holds the potential to address unmet medical needs in a variety of disease areas.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atcc.org [atcc.org]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial membrane depolarization assays [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 7-(Trifluoromethyl)-1-tetralone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility characteristics of 7-(Trifluoromethyl)-1-tetralone, a crucial building block in medicinal chemistry. We will explore the physicochemical principles governing its solubility, provide a robust experimental protocol for its determination, and analyze its behavior in a range of organic solvents. This document is intended to serve as a practical resource for scientists and researchers, offering both theoretical grounding and actionable laboratory insights.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a tetralone core fused to a benzene ring substituted with a trifluoromethyl (CF3) group, makes it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.

The trifluoromethyl group is a cornerstone of modern drug design. Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity can profoundly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] The presence of the CF3 group can improve membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation by preventing enzymatic attack.[3][4]

Given its role as a precursor, a comprehensive understanding of the solubility of this compound is critical. Solubility data informs the choice of solvents for:

-

Synthesis: Ensuring reactants are in the same phase for efficient reaction.

-

Crystallization & Purification: Selecting appropriate solvent systems for isolating the compound with high purity.

-

Analytical Characterization: Preparing solutions for techniques like HPLC, GC, and NMR.

-

Formulation Studies: Providing a basis for developing stable and effective drug delivery systems.

This guide will delve into the factors that dictate its solubility and provide a framework for its experimental determination.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible.[5] For this compound, several structural features are at play.

-

The Tetralone Core: The bicyclic hydrocarbon framework is largely nonpolar and lipophilic. The ketone group (C=O) introduces polarity and a hydrogen bond acceptor site. Unsubstituted 1-tetralone is generally soluble in various organic solvents like alcohols, ethers, and hydrocarbons, but has low solubility in water.[6]

-

The Trifluoromethyl (CF3) Group: This group is highly lipophilic and significantly increases the overall non-polar character of the molecule.[3] While the C-F bonds are polar, the symmetrical arrangement of the fluorine atoms around the carbon results in a group with a low dipole moment but a high affinity for non-polar environments. The incorporation of a CF3 group often enhances solubility in non-polar organic solvents.[1][3]

Therefore, it is predicted that this compound, described as an off-white solid[7], will exhibit favorable solubility in a range of common organic solvents, particularly those with moderate to low polarity. Its solubility in highly polar solvents like water is expected to be very low.

Experimental Determination of Solubility: A Validated Protocol

Accurate solubility data requires a robust and reproducible experimental method. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a gold-standard technique for determining the solubility of a solid in a solvent at a specific temperature.[8]

Step-by-Step Methodology

-

Preparation: Place an excess amount of solid this compound into a series of sealed vials, each containing a known volume of a specific organic solvent (e.g., 5 mL). Using an excess of the solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials vigorously for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-heated or solvent-rinsed syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Solubility Profile of this compound

While specific, publicly available solubility data for this compound is limited, we can infer its likely behavior based on its structural components and data from analogous compounds. Studies on other tetralone derivatives, such as 4-(3,4-Dichlorophenyl)-1-tetralone, show solubility in a range of solvents including methanol, ethanol, acetone, toluene, and tetrahydrofuran (THF).[9][10] The solubility of these derivatives generally increases with temperature.[11]

The computed XLogP3 value for this compound is 2.9, indicating significant lipophilicity.[12] This further supports the prediction of good solubility in organic solvents.

The table below provides a predicted solubility profile based on these principles. These qualitative predictions should be confirmed by experimental data as described in Section 3.

| Solvent | Solvent Polarity Class | Predicted Solubility | Rationale |

| Hexane | Non-polar | Moderate to Good | The lipophilic tetralone core and CF3 group should interact favorably with non-polar alkanes. |

| Toluene | Non-polar (Aromatic) | Good | Aromatic π-π stacking interactions between toluene and the compound's benzene ring enhance solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Very Good | Good balance of polarity to dissolve the ketone portion and non-polarity for the hydrocarbon and CF3 parts. |

| Diethyl Ether | Polar Aprotic | Good | The ether can act as a hydrogen bond acceptor for any potential interactions and solvate the non-polar regions. |

| Acetone | Polar Aprotic | Very Good | The polar ketone group of acetone interacts well with the ketone in the solute. |

| Ethyl Acetate | Polar Aprotic | Very Good | Similar to acetone, offers a good balance of polarity and lipophilicity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Good | An excellent solvent for a wide range of organic compounds due to its polarity and cyclic ether structure. |

| Methanol / Ethanol | Polar Protic | Moderate | The polar hydroxyl group can interact with the ketone, but the overall high polarity may be less favorable for the lipophilic parts. |

| Water | Polar Protic | Very Low / Insoluble | The high polarity of water and its strong hydrogen-bonding network are incompatible with the largely non-polar solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Very Good | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.[13] |

Conclusion and Practical Implications

This compound is a key synthetic intermediate whose solubility characteristics are paramount for its effective use in research and development. The presence of both a polar ketone and a highly lipophilic trifluoromethyl-substituted aromatic ring suggests a broad solubility profile in common organic solvents, with particularly high solubility expected in polar aprotic solvents like acetone, ethyl acetate, and THF. Conversely, its aqueous solubility is predicted to be negligible.

For drug development professionals, this profile indicates that solvent selection for synthesis and purification can be flexible, but care must be taken during workup procedures to avoid precipitation if switching to highly polar or non-polar solvent systems. For crystallization, a mixed-solvent system, such as DCM/hexane or ethyl acetate/heptane, is likely to be effective. The detailed experimental protocol provided herein offers a reliable method for generating the precise, quantitative data needed to optimize these processes and accelerate development timelines.

References

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 7-Methoxy-1-tetralone | TargetMol [targetmol.com]

An In-Depth Technical Guide to the Safe Handling of 7-(Trifluoromethyl)-1-tetralone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for 7-(Trifluoromethyl)-1-tetralone (CAS No. 54752-50-0). As a fluorinated organic compound, its unique properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Core Hazard Identification and Risk Assessment

This compound is a substituted tetralone derivative where the trifluoromethyl group significantly influences its chemical and toxicological profile.[2] While comprehensive toxicological data for this specific compound is not extensively published, the primary hazards can be inferred from its chemical class and available Safety Data Sheets (SDS). The known hazards necessitate careful handling to avoid adverse health effects.

GHS Hazard Classification: Based on data for analogous compounds, this compound should be handled as a substance with the following potential classifications. It is crucial to consult the specific supplier's SDS for the most accurate and up-to-date information.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

This table is a composite based on hazards identified for similar tetralone structures and fluorinated compounds.[3][4]

The trifluoromethyl group is metabolically stable, but the molecule as a whole can interact with biological systems. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "Hierarchy of Controls" to minimize exposure. This framework prioritizes the most effective control measures down to the least effective.

References

A Senior Application Scientist's Guide to 7-(Trifluoromethyl)-1-tetralone for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth technical overview of 7-(Trifluoromethyl)-1-tetralone, a key building block that leverages the advantageous properties of both the trifluoromethyl group and the privileged tetralone scaffold. As a Senior Application Scientist, my objective is to equip fellow researchers with the critical knowledge necessary to effectively procure, handle, and utilize this versatile intermediate in the synthesis of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 54752-50-0 , is a bicyclic aromatic ketone with the molecular formula C₁₁H₉F₃O.[3][4][5] Its structure features a tetralone core with a trifluoromethyl group at the 7-position of the aromatic ring.

Chemical Structure:

Figure 1: Chemical structure of this compound.

This strategic placement of the trifluoromethyl group significantly influences the electronic nature of the aromatic ring, making it a valuable synthon for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54752-50-0 | [3][4] |

| Molecular Formula | C₁₁H₉F₃O | [3][4][5] |

| Molecular Weight | 214.19 g/mol | [3][5] |

| Appearance | Off-white solid | [4] |

| Storage Temperature | 2-8°C | [4] |

Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound is available from a number of specialized chemical suppliers. When selecting a supplier, it is crucial to consider not only the price but also the purity, available analytical data, and lead times.

Table 2: Prominent Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| ChemUniverse | P95674 | 95% | 100MG, 250MG, 1G, Bulk |

| ChemicalBook | CB6238025 | Up to 99% | Inquire for details |

It is strongly recommended to request a Certificate of Analysis (CoA) from the supplier before purchase to verify the purity and identity of the compound. While a purity of 95% is commonly offered, higher purities may be available upon request, particularly for applications in late-stage drug development where stringent quality control is required.[3]

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is a critical first step in any synthetic workflow. A combination of analytical techniques should be employed for comprehensive characterization.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are essential for determining the purity of the material. A high-purity sample should display a single major peak. It is advisable to use a method that can resolve potential impurities, such as isomers or starting materials from the synthesis.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of compounds with diverse pharmacological activities.

The trifluoromethyl group enhances the drug-like properties of the resulting molecules by:

-

Increasing Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[2]

-

Modulating Lipophilicity: The CF₃ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][2]

-

Altering Electronic Properties: As a strong electron-withdrawing group, the CF₃ substituent can influence the pKa of nearby functional groups and enhance binding interactions with target proteins.

Synthetic Utility and Key Transformations

The chemical reactivity of this compound provides multiple avenues for elaboration into more complex molecular architectures.

Figure 2: Synthetic pathways from this compound.

Reductive Amination: The ketone functionality is readily converted to a primary or secondary amine, a common functional group in many central nervous system (CNS) active drugs.

α-Functionalization: The α-carbon to the ketone can be deprotonated and reacted with various electrophiles to introduce additional substituents, allowing for the exploration of structure-activity relationships.

Aromatic Ring Chemistry: The trifluoromethyl group directs further electrophilic aromatic substitution and can be a handle for cross-coupling reactions if other functional groups are introduced onto the aromatic ring.

Experimental Protocol: A Generalized Approach to Reductive Amination

The following protocol provides a general framework for the reductive amination of this compound, a common transformation to introduce a key pharmacophore. This is a representative protocol and should be optimized for specific substrates and scales.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DCM or DCE, add the amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. Caution: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This may take several hours to overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.